molecular formula C7H3F4NO4 B12840280 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol

Cat. No.: B12840280
M. Wt: 241.10 g/mol
InChI Key: QFIBSIIHEBRIER-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol is a halogenated nitroaromatic compound featuring fluorine (position 4), nitro (position 2), and trifluoromethoxy (position 5) substituents. This combination of electron-withdrawing groups confers unique physicochemical properties, including high electronegativity and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C7H3F4NO4

Molecular Weight

241.10 g/mol

IUPAC Name

4-fluoro-2-nitro-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3F4NO4/c8-3-1-4(12(14)15)5(13)2-6(3)16-7(9,10)11/h1-2,13H

InChI Key

QFIBSIIHEBRIER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Reduction: 4-Fluoro-2-amino-5-(trifluoromethoxy)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The trifluoromethoxy group has been linked to increased potency against various pathogens, including bacteria and fungi. For example, studies have shown that derivatives of 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness in the range of 4 to 64 μg/mL against resistant strains .

Antileishmanial Effects:
Investigations into the antileishmanial effects of related compounds have revealed promising results. The compound's structural analogs have been shown to reduce parasite burdens significantly in animal models, suggesting potential for therapeutic development against leishmaniasis .

Agrochemical Applications

Pesticide Development:
The compound's unique chemical properties make it an attractive candidate for developing new agrochemicals. Its stability and effectiveness as a synthetic intermediate allow for the creation of novel herbicides and insecticides. The trifluoromethoxy group enhances lipophilicity, which is beneficial for penetration into plant tissues .

Weed Management:
Research has indicated that derivatives of 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol can serve as effective herbicides, providing selective control over various weed species while minimizing harm to crops. This selectivity is crucial for integrated pest management strategies in agriculture.

Synthesis and Structural Modifications

Synthetic Routes:
Several synthetic methods have been developed for the efficient production of 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol. These methods typically involve multi-step reactions that incorporate fluorination and nitration processes, which are critical for achieving the desired chemical properties .

Structure-Activity Relationship Studies:
Ongoing research focuses on modifying the compound's structure to enhance its biological activity and reduce toxicity. Studies exploring various substitutions on the phenolic ring have yielded derivatives with improved efficacy against specific pathogens while maintaining safety profiles suitable for medicinal use .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated MIC values as low as 4 μg/mL against resistant strains of Mycobacterium tuberculosis .
Study BAntileishmanial EffectsSignificant reduction in parasite burden in animal models treated with structural analogs .
Study CAgrochemical DevelopmentIdentified potential herbicidal activity with selective efficacy against common weed species.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s bioactivity and reactivity are influenced by the positions and types of substituents. Below is a comparison with key analogs:

Table 1: Comparison of Structural and Functional Properties
Compound Name Substituents (Positions) Molecular Weight Key Features
4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol 2-NO₂, 4-F, 5-OCF₃ 257.10 (calc.) Combines electron-withdrawing groups; potential antileishmanial activity
5-Nitro-2-(trifluoromethoxy)phenol 2-OCF₃, 5-NO₂ 223.11 Nitro and trifluoromethoxy groups at adjacent positions; limited bioactivity data
4-Fluoro-2-nitrophenol 2-NO₂, 4-F 157.09 Lacks trifluoromethoxy group; lower lipophilicity; mp 75–77°C
3-Fluoro-5-(trifluoromethyl)phenol 3-F, 5-CF₃ 194.12 Trifluoromethyl instead of nitro; relevance in agrochemical synthesis

Physicochemical Properties

  • Lipophilicity: The trifluoromethoxy group significantly increases logP compared to non-halogenated analogs, enhancing blood-brain barrier penetration .
  • Melting Points: While 4-Fluoro-2-nitrophenol melts at 75–77°C , the addition of the trifluoromethoxy group likely raises the melting point, though exact data for 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol are unavailable.

Biological Activity

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol is a fluorinated phenolic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorine and nitro substituents
  • A trifluoromethoxy group

These features contribute to its unique electronic properties, which are pivotal in determining its biological activity. The molecular formula of 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol is C7_7H3_3F4_4N2_2O3_3.

Biological Activities

Research indicates that 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of pathogens, making this compound a candidate for further investigation in antibiotic development.
  • Antiproliferative Effects : Studies have shown that related compounds can inhibit cell proliferation in cancer cell lines. For example, derivatives with similar structures have displayed IC50_{50} values indicating significant potency against certain cancer types .

Table 1: Comparison of Antiproliferative Activities

Compound NameIC50_{50} (µM)Target Cell Lines
CA-41.0Various cancer cell lines
10h0.56HL-60, U937
10g1.4Multiple leukemia lines

The biological mechanisms underlying the activity of 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol are still under investigation. However, preliminary studies suggest that its action may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule formation, which is crucial for cell division .
  • Induction of Apoptosis : Evidence suggests that this compound may promote apoptosis in cancer cells by activating caspase pathways, as observed in studies with related phenolic compounds .

Case Studies

A notable study evaluated the antiproliferative effects of various derivatives of fluorinated phenols, including 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol. The study found that compounds with trifluoromethoxy groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism was linked to increased lipophilicity and improved cellular uptake due to the presence of fluorine atoms .

Synthesis Routes

Several synthetic routes have been developed for producing 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol:

  • Direct Fluorination : Utilizing fluorinating agents to introduce fluorine into the aromatic ring.
  • Nitration : Employing nitrating agents to introduce the nitro group at specific positions on the phenolic ring.
  • Trifluoromethoxylation : A recent method involves direct substitution reactions to incorporate the trifluoromethoxy group efficiently .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenol precursor. For example, nitration and fluorination steps must be carefully ordered to avoid side reactions. Evidence from related compounds suggests using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro groups to the ortho position relative to hydroxyl groups . Trifluoromethoxy groups can be introduced via nucleophilic substitution using trifluoromethylating reagents (e.g., AgOTf or Cu-mediated reactions) . Regioselectivity is influenced by steric and electronic effects; computational modeling (e.g., DFT) can predict substituent-directed reactivity .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • ¹H/¹⁹F NMR : Confirm substituent positions and absence of byproducts (e.g., detect fluorine coupling patterns).
  • X-ray crystallography : Use programs like ORTEP-3 to resolve crystal structures and verify bond angles/distances.
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • HPLC : Monitor purity (>98% for research-grade material) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do competing electronic effects (e.g., nitro vs. trifluoromethoxy groups) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while the trifluoromethoxy group is a weaker electron-withdrawing para-director. Competitive directing effects can lead to mixed regiochemistry. To resolve this, kinetic vs. thermodynamic control experiments are recommended. For example, perform reactions at varying temperatures and monitor intermediates via in situ IR or NMR. Computational studies (e.g., Fukui function analysis) can map electron density to predict reactive sites .

Q. What are the challenges in interpreting conflicting spectroscopic data (e.g., XRD vs. NMR) for this compound?

  • Methodological Answer : Discrepancies may arise due to dynamic processes in solution (e.g., rotational barriers of the trifluoromethoxy group) that are absent in the solid state. For XRD, ensure high-quality crystals and refine structures using software like SHELXL . For NMR, variable-temperature studies (VT-NMR) can reveal conformational exchange. Cross-validate with DFT-optimized geometries to reconcile differences .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

  • Methodological Answer : The hydroxyl group participates in O–H···O/N hydrogen bonds, while fluorine atoms may engage in weaker C–F···H interactions. Graph set analysis (e.g., Etter’s rules ) can classify hydrogen-bonding motifs. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, correlating with intermolecular bond strengths.

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